Home > Products > Building Blocks P20495 > 1-Azabicyclo[3.2.2]nonan-3-amine
1-Azabicyclo[3.2.2]nonan-3-amine - 220766-23-4

1-Azabicyclo[3.2.2]nonan-3-amine

Catalog Number: EVT-455907
CAS Number: 220766-23-4
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Azabicyclo[3.2.2]nonan-3-amine is a novel compound that has been studied for its potential applications in the treatment of inflammatory and central nervous system disorders . It is a derivative of 3-azabicyclo[3.2.2]nonane .

Synthesis Analysis

The synthesis of 1-Azabicyclo[3.2.2]nonan-3-amine involves several steps. One method involves the reaction of quinuclidin-3-one with diazomethane . Another approach involves the use of Schmidt or Beckmann reactions and subsequent reduction . The compounds were characterized using FT-IR spectroscopy, HRMS, and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.2.2]nonan-3-amine has been confirmed through various methods such as NMR spectroscopy . The molecular formula is C8H16N2 .

Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.2.2]nonan-3-amine are complex and involve several steps. For instance, the reaction of chloroacetyl chloride in dry CH2Cl2, TEA, 0-20°C, overnight, followed by CH2Cl2, r.t., 16-168 h, and then 4-(chloromethyl)benzoyl chloride, CH2Cl2, DEA, 0-20°C, overnight, and finally CHCl3, K2CO3, r.t., overnight .

Synthesis Analysis
  • Ring expansion of quinuclidines: This approach utilizes readily available Cinchona alkaloids like cinchonine and cinchonidine as starting materials. [, , , ]. The quinuclidine ring system undergoes a rearrangement through solvolysis of the C9-mesylated derivatives, resulting in the formation of 1-azabicyclo[3.2.2]nonanes. This method allows for the introduction of various substituents at the C3 position of the azabicyclic ring. [, , ].
  • Alkylation and cyclization: This method involves the alkylation of appropriately substituted pyridine derivatives, followed by reduction and cyclization reactions. [] For instance, alkylation of pyridine-4-carboxamide with 3-chloropropanol, subsequent hydrogenation, and treatment with thionyl chloride yields a precursor that, upon cyclization, affords 1-azabicyclo[3.2.2]nonane-5-carbonitrile. []
Molecular Structure Analysis
  • Conformation: The 1-azabicyclo[3.2.2]nonane system generally adopts a relatively less strained conformation compared to smaller azabicyclic systems like 1-azabicyclo[2.2.2]octanes. [] This difference in conformational strain influences the molecule's stability and its ability to interact with biological targets.
  • Substituent effects: The nature and position of substituents on the azabicyclic ring significantly influence the molecule's overall structure and, consequently, its biological activity. For instance, the introduction of bulky substituents at specific positions can lead to steric clashes, affecting the molecule's binding affinity to target proteins. [, ]
Chemical Reactions Analysis
  • Acylation: The secondary amine group in 1-azabicyclo[3.2.2]nonan-3-amine readily reacts with acyl chlorides or anhydrides, leading to the formation of amides. [] This reaction is valuable for introducing various functionalities and pharmacophores to the azabicyclic scaffold.
  • Alkylation: The secondary amine can also undergo alkylation reactions with alkyl halides or other alkylating agents, providing access to tertiary amine derivatives. [] This modification can modulate the molecule's basicity, lipophilicity, and overall pharmacological profile.
  • Reductive amination: This reaction allows for the introduction of different alkyl or aryl groups onto the nitrogen atom of the azabicyclic ring. [] This versatile transformation expands the structural diversity of 1-azabicyclo[3.2.2]nonan-3-amine derivatives.
Mechanism of Action

While the specific mechanism of action for 1-azabicyclo[3.2.2]nonan-3-amine itself is not extensively studied, its derivatives have shown potential as antagonists for the Substance P receptor (NK1 receptor). [, ] Antagonizing the NK1 receptor can potentially modulate pain transmission and inflammation.

Applications
  • Medicinal Chemistry: Derivatives of 1-azabicyclo[3.2.2]nonan-3-amine have been explored as potential therapeutic agents, particularly for their potential as Substance P antagonists. [] These antagonists show promise in treating conditions like inflammatory diseases and central nervous system disorders. []

1-Azabicyclo[3.2.2]nonan-3-one

Compound Description: 1-Azabicyclo[3.2.2]nonan-3-one serves as a key intermediate in the synthesis of various 1-azabicyclo[3.2.2]nonane derivatives. Its ultraviolet and infrared spectra have been studied to confirm its conformational preferences. []

Relevance: 1-Azabicyclo[3.2.2]nonan-3-one is the corresponding ketone of 1-Azabicyclo[3.2.2]nonan-3-amine, differing only by the presence of a carbonyl group at the 3-position instead of an amine group. []

2-Diphenylmethyl-1-azabicyclo[3.2.2]nonan-3-amine Derivatives

Compound Description: These compounds are a class of quinuclidine substance P antagonists. They were investigated for their potential in treating substance P-mediated diseases. []

Relevance: These derivatives share the core 1-azabicyclo[3.2.2]nonan-3-amine structure with the target compound, but they possess an additional diphenylmethyl substituent at the 2-position. []

(2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345)

Compound Description: This compound represents a potent, selective, non-peptide substance P antagonist. It exhibits activity in blocking substance P binding and various substance P-induced physiological responses. []

Relevance: While structurally similar to 1-Azabicyclo[3.2.2]nonan-3-amine, this compound features a smaller azabicyclo[2.2.2]octane ring system. It also possesses specific substituents at the 2- and 3-positions, including a diphenylmethyl group and a (2-methoxyphenyl)methyl group on the amine, which contribute to its substance P antagonist activity. []

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatamine)

Compound Description: Granatamine is a key intermediate in the synthesis of Granisetron, a drug used to prevent nausea and vomiting. The separation of its exo and endo isomers is crucial for pharmaceutical production. []

2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane Derivatives

Compound Description: These compounds were designed as constrained analogues of Anabasine, a natural nicotinic acetylcholine receptor (nAChR) ligand. They exhibit potent binding affinity for various nAChR subtypes, with potential applications in neurological disorders. []

Relevance: The 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane derivatives share the same azabicyclic core as 1-Azabicyclo[3.2.2]nonan-3-amine, with an additional pyridin-3-yl substituent at the 2-position. The 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives are closely related, differing only in the size of the azabicyclic ring. []

5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one

Compound Description: This compound is a bridgehead amide synthesized to investigate Bredt's rule. Its conformational preferences have been studied using molecular mechanics calculations and X-ray crystallography. [, ]

Relevance: This compound shares a similar bicyclic structure with 1-Azabicyclo[3.2.2]nonan-3-amine, but it contains a larger 9-membered ring system and a phenyl substituent at the 5-position. [, ]

Properties

CAS Number

220766-23-4

Product Name

1-Azabicyclo[3.2.2]nonan-3-amine

IUPAC Name

1-azabicyclo[3.2.2]nonan-3-amine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2

InChI Key

UALFYMMGEYDHHJ-UHFFFAOYSA-N

SMILES

C1CN2CCC1CC(C2)N

Canonical SMILES

C1CN2CCC1CC(C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.